molecular formula C20H24N4O3S B5580623 methyl 1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate

methyl 1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate

Cat. No.: B5580623
M. Wt: 400.5 g/mol
InChI Key: XZKZBFKEIFUKBV-UHFFFAOYSA-N
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Description

Methyl 1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.15691181 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperidine Derivatives in Drug Discovery

Piperidine derivatives, particularly those incorporating triazole rings, are extensively explored in drug discovery due to their wide range of biological activities. For instance, piperidine-4-carboxamides have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. The research highlighted the critical role of the triazine heterocycle for high potency and selectivity, emphasizing the importance of phenyl group substitution for enhancing oral exposure (Thalji et al., 2013).

Asymmetric Synthesis and Chemical Transformations

The asymmetric synthesis of piperidine derivatives showcases the compound's versatility in chemical transformations. A study described the synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate through a domino process involving allylic acetate rearrangement and stereoselective rearrangements. This research underscores the compound's potential in creating biologically active polysubstituted piperidines (Salgado et al., 2019).

Biologically Active Piperidine and Triazole Derivatives

Compounds combining piperidine and triazole units have shown significant biological activities, including muscarinic agonist activity and potential as Alzheimer's disease treatments. These findings demonstrate the therapeutic potential of such derivatives in treating neurological disorders (Moltzen et al., 1994).

Catalytic Activities and Synthetic Applications

Piperidine derivatives have also been employed as catalysts in chemical reactions, such as in the Suzuki-Miyaura coupling, illustrating their utility in organic synthesis and potential applications in developing new synthetic methodologies (Amadio et al., 2012).

Properties

IUPAC Name

methyl 1-[2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-3-11-24-18(15-7-5-4-6-8-15)21-22-20(24)28-14-17(25)23-12-9-16(10-13-23)19(26)27-2/h3-8,16H,1,9-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKZBFKEIFUKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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